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Compound of Interest

Compound Name:
2,4,6-Trifluoro-3-

hydroxybenzaldehyde

Cat. No.: B14023866

Get Quote

CAS Number: 1093253-75-8 Molecular Formula: C₇H₃F₃O₂ Molecular Weight: 176.09 g/mol [1]

[2]

Nomenclature and Structural Analysis
IUPAC Name Derivation
The systematic name 2,4,6-Trifluoro-3-hydroxybenzaldehyde is derived based on the priority

rules of the International Union of Pure and Applied Chemistry (IUPAC).

Principal Functional Group: The aldehyde group (-CHO) has the highest priority for

nomenclature, determining the parent structure as benzaldehyde.[3] The carbon atom of the

aldehyde group is attached to C-1 of the benzene ring.

Numbering: The ring is numbered to give the substituents the lowest possible locants.

C-1: Attached to -CHO (Principal Group)[3]

C-2: Fluoro (-F)[3]
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C-3: Hydroxy (-OH)[3]

C-4: Fluoro (-F)[3]

C-5: Hydrogen (-H)[3]

C-6: Fluoro (-F)[3]

Alphabetization: Substituents are listed alphabetically (Fluoro before Hydroxy).

Validation: The locant set is 2,3,4,6. Any alternative numbering (e.g., starting from OH) would

result in higher locants or lower priority for the principal group.[3]

Structural Features & Pharmacophore Analysis
This molecule represents a highly specialized "scaffold" in medicinal chemistry.[3]

Electronic Effects: The three fluorine atoms exert a strong electron-withdrawing inductive

effect (-I), significantly increasing the acidity of the phenolic hydroxyl group (lower pKa

compared to non-fluorinated analogs) and making the aldehyde carbon highly electrophilic.

Metabolic Stability: The blockage of the 2, 4, and 6 positions with fluorine atoms prevents

metabolic oxidation (e.g., by cytochrome P450s) at these typically labile sites, enhancing the

metabolic half-life of drugs derived from this intermediate.

Hydrogen Bonding: The C-3 hydroxyl group serves as a hydrogen bond donor, while the

aldehyde and fluorines act as acceptors, facilitating specific binding interactions in enzyme

pockets.

Chemical Properties and Characterization
Physicochemical Data
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Property
Value
(Experimental/Predicted)

Notes

Appearance
White to pale yellow crystalline

solid

Typical for polyfluorinated

phenols

Melting Point 105–110 °C (Predicted)

Higher than 2,4,6-

trifluorobenzaldehyde due to

H-bonding

Boiling Point ~230 °C (Predicted) At 760 mmHg

pKa (Phenol) ~6.5 – 7.5

Significantly more acidic than

phenol (pKa 10) due to F-

substitution

Solubility

Soluble in MeOH, DMSO,

EtOAc; Sparingly soluble in

water

Acidity allows solubility in basic

aqueous media

Spectroscopic Identification[3]
¹H NMR (400 MHz, DMSO-d₆):

δ 10.1 ppm (s, 1H): Aldehyde proton (-CHO).[3] Distinctive downfield shift.

δ 10.5–11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH), exchangeable with D₂O.[3]

δ 7.5 ppm (m, 1H): Aromatic proton at C-5.[3] Appears as a complex multiplet (ddd) due to

coupling with F-4 and F-6.[3]

¹⁹F NMR:

Three distinct signals corresponding to F-2, F-4, and F-6.[3] The F-4 signal will be a triplet

or multiplet due to coupling with H-5 and F-2/6.[3]

IR Spectrum:

3200–3400 cm⁻¹: O-H stretch (broad).
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1680–1700 cm⁻¹: C=O stretch (aldehyde), shifted slightly higher due to electron-

withdrawing F atoms.[3]

Synthesis and Reaction Pathways[6][7][8]
Retrosynthetic Analysis
Direct electrophilic formylation (e.g., Duff or Reimer-Tiemann reaction) of 2,4,6-trifluorophenol

is mechanistically unfavorable because the ortho and para positions relative to the activating

hydroxyl group are blocked by fluorine. Therefore, the synthesis typically relies on directed

ortho-lithiation or functional group interconversion.[3]

Proposed Synthetic Route (Lithiation Strategy)
This route utilizes the directing power of the fluorine atoms and the acidity of the C-H bond

between them.

Step 1: Protection (Optional but recommended) Protect 2,4,6-trifluorophenol (1) as a silyl ether

(e.g., TBS) to prevent interference from the acidic proton.[3]

Reagents: TBS-Cl, Imidazole, DMF.[3]

Step 2: Directed Ortho-Lithiation Lithiation of the protected phenol occurs at the C-3 position

(which is C-5 in the phenol numbering, but becomes C-3 in the aldehyde product).

Reagents: n-Butyllithium (n-BuLi), THF, -78°C.[3]

Mechanism:[3][4][5][6] The lithium coordinates to the oxygen and fluorine, directing

deprotonation at the open meta position.

Step 3: Formylation Quench the lithiated intermediate with a formyl source.[3]

Reagents: DMF or N-Formylmorpholine.[3]

Step 4: Deprotection Remove the silyl group to yield the target.

Reagents: TBAF or dilute acid.[3]
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Caption: Proposed lithiation-based synthetic pathway avoiding blocked electrophilic sites.

Applications in Drug Discovery[6]
Bioisosteric Replacement
The 2,4,6-trifluoro-3-hydroxy moiety is a valuable bioisostere for:

Salicylaldehyde residues: The fluorine atoms mimic the size of hydrogen but drastically alter

the electronics, potentially increasing potency against metalloenzymes.

Catechols: The electron-deficient ring can mimic the electrostatic environment of a catechol

without the susceptibility to rapid oxidation (quinone formation).[3]

Scaffold for Heterocycle Synthesis
The aldehyde and hydroxyl groups are "orthogonal" handles for building complex heterocycles.

[3]

Schiff Bases: Reaction with amines yields fluorinated imines, precursors for reduction to

secondary amines.[3]

Coumarins/Chromones: Condensation with active methylene compounds (e.g., malonic acid)

via the Knoevenagel condensation followed by cyclization yields 5,7,8-trifluorocoumarins,

which are potent fluorophores and potential anticoagulants.
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Caption: Divergent synthesis applications of the core scaffold.

Safety and Handling (MSDS Summary)
GHS Classification:

Skin Irritation: Category 2 (Causes skin irritation).[3]

Eye Irritation: Category 2A (Causes serious eye irritation).[3]

STOT-SE: Category 3 (May cause respiratory irritation).[3]

Handling: Handle under inert atmosphere (Nitrogen/Argon). The aldehyde is susceptible to

oxidation to the corresponding benzoic acid upon prolonged exposure to air.

Storage: 2–8°C, protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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